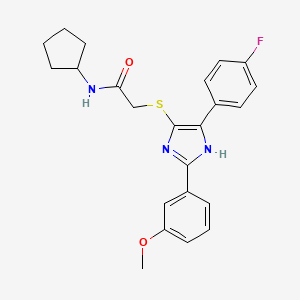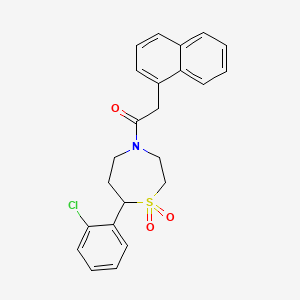
1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(naphthalen-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(naphthalen-1-yl)ethanone is a useful research compound. Its molecular formula is C23H22ClNO3S and its molecular weight is 427.94. The purity is usually 95%.
BenchChem offers high-quality 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(naphthalen-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(naphthalen-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Synthetic Approaches
The synthesis of new compounds often reveals unique properties and potential applications. For instance, Walter (1994) discussed the synthesis of 2,2-disubstituted 1,2-dihydro-4-phenylquinolines, which could be related to the research on derivatives like 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(naphthalen-1-yl)ethanone (Walter, 1994).
Applications in Biochemistry
Exploring biochemical properties is another key aspect. Vhanale et al. (2019) synthesized Schiff bases derived from 1–hydroxy-2-acetonapthanone and evaluated their antibacterial and antioxidant activities, which shows the compound's potential in biomedical research (Vhanale, Deshmukh, & Shinde, 2019).
Antimicrobial Activity Studies
Research into antimicrobial properties is significant for public health. Patel et al. (2011) studied derivatives for their antimicrobial activity, which could include compounds similar to 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(naphthalen-1-yl)ethanone (Patel, Nimavat, Vyas, & Patel, 2011).
Synthetic Pathways and Mechanisms
Understanding the synthetic pathways and mechanisms is crucial for advancing chemical synthesis. Arrault et al. (2001) described a synthesis method for ethyl 2,3-dihydronaphtho[1,2-b]furan-2-carboxylate, providing insight into reactions that may involve similar structures (Arrault, Mérour, Leger, Jarry, & Guillaumet, 2001).
Anticonvulsant Activity Evaluation
Investigating potential therapeutic applications, Ghareb et al. (2017) synthesized novel naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro derivatives, assessing their anticonvulsant activity, which could be relevant to derivatives like our compound of interest (Ghareb, Abdel Daim, El-Sayed, & Elgawish, 2017).
Sultam Derivatives with Biological Activity
Researching sultam derivatives, Doss et al. (2000) synthesized compounds expected to possess biological activity, which could apply to structurally related compounds like 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(naphthalen-1-yl)ethanone (Doss, Baghos, Abdelhamid, & Halim, 2000).
Catalysis and Reaction Mechanisms
Exploring catalysis and reaction mechanisms, Ozeryanskii et al. (2020) described reactions involving naphthalene derivatives, potentially offering insights into the reactivity of similar compounds (Ozeryanskii, Kolupaeva, & Pozharskii, 2020).
properties
IUPAC Name |
1-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-naphthalen-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClNO3S/c24-21-11-4-3-10-20(21)22-12-13-25(14-15-29(22,27)28)23(26)16-18-8-5-7-17-6-1-2-9-19(17)18/h1-11,22H,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAAKQYVLFOQNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(naphthalen-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

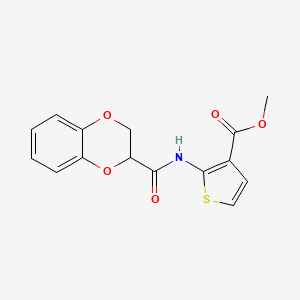
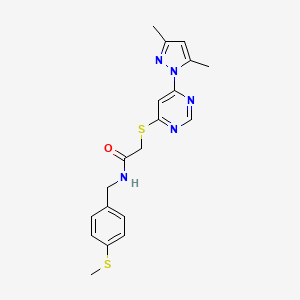
![N-(cyanomethyl)-2-(2-{[(pyridazin-3-yl)amino]methyl}morpholin-4-yl)acetamide](/img/structure/B2803244.png)
![1-(Pyridin-4-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2803245.png)
![5-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-4-propan-2-ylthiadiazole](/img/structure/B2803246.png)
![3-[[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-methylamino]-1-methylpyrazin-2-one](/img/structure/B2803248.png)
![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(4-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2803249.png)
![2-Ethoxy-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone](/img/structure/B2803250.png)
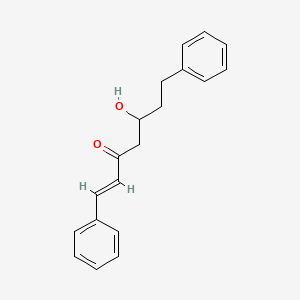
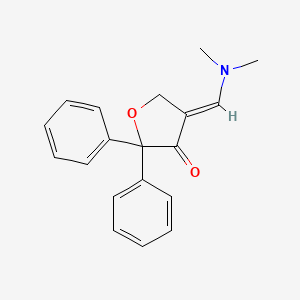
![3-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine](/img/structure/B2803257.png)
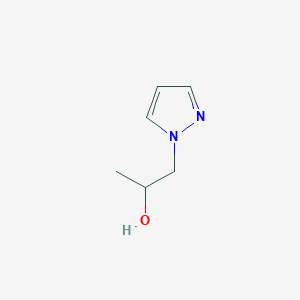
![2-[(2,6-Dichlorophenyl)methyl]-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2803259.png)
